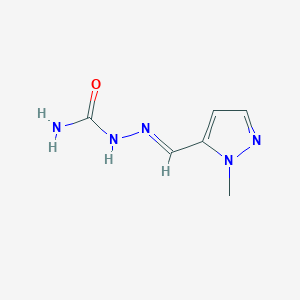![molecular formula C17H19NO3 B5718867 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMPA, is a chemical compound with potential applications in scientific research. DMPA is a derivative of the drug, Tamoxifen, which is used to treat breast cancer. However, DMPA has been found to have unique properties that make it suitable for use in scientific research.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of breast cancer cells. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have potential as a therapeutic agent for other diseases, such as osteoporosis and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but it is believed to work by binding to estrogen receptors and inhibiting the activity of estrogen in the body. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments is that it is a selective estrogen receptor modulator, meaning it can selectively target certain estrogen receptors in the body. This can make it a useful tool in studying the role of estrogen in various diseases. However, one limitation is that 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for osteoporosis and Alzheimer's disease. Another area of research is the development of new derivatives of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may have improved anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, or 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, is a chemical compound with potential applications in scientific research. It has anti-tumor properties, can inhibit angiogenesis, and has potential as a therapeutic agent for osteoporosis and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may lead to new discoveries in the field of medicine.
Synthesis Methods
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol and 2-chloromethylphenol, followed by the reaction with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation techniques.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(13(2)9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPTFMFBCKRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)


![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
